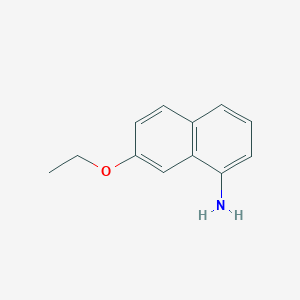

7-Ethoxynaphthalen-1-amine

描述

Contextualization of Naphthalene-based Amines in Synthetic Chemistry

Naphthalene-based amines, or naphthylamines, are a class of organic compounds characterized by a naphthalene (B1677914) core substituted with one or more amino groups. This structural motif is a cornerstone in synthetic chemistry due to the versatile reactivity of the amino group and the extended π-system of the naphthalene rings. These compounds are crucial intermediates in the synthesis of a wide array of more complex molecules.

The applications of naphthalene derivatives are diverse, spanning from materials science to medicinal chemistry. They are fundamental in the production of azo dyes, where the diazotized amine functionality is coupled with other aromatic systems to create vibrant and stable colors. nih.gov Furthermore, the unique photophysical and electrochemical properties of the naphthalene core make its derivatives, including arylamine-based structures, valuable as hole-transporting materials in organic light-emitting diodes (OLEDs) and as components in dye-sensitized solar cells. ias.ac.in In medicinal chemistry, the naphthalene scaffold is present in numerous biologically active compounds, and its derivatives have been investigated for a range of therapeutic properties, including antimicrobial and anticancer activities. The synthesis of Schiff bases from naphthylamines is another significant area of research, as these products are important ligands in coordination chemistry and are studied for their own biological activities. iucr.orgacs.orggoogle.com

Historical Overview of Academic Research on 7-Ethoxynaphthalen-1-amine and Related Naphthylamine Structures

The history of naphthylamines is deeply rooted in the development of synthetic organic chemistry in the 19th century. The simplest isomer, 1-naphthylamine (B1663977), was first prepared in 1842 by the Russian chemist Nikolai Zinin through the reduction of 1-nitronaphthalene (B515781). This discovery was part of a broader investigation into the reduction of aromatic nitro compounds, which famously also led to the synthesis of aniline (B41778) from nitrobenzene.

A pivotal development in the synthesis of naphthylamines was the advent of the Bucherer reaction, first described in 1903. This reversible reaction allows for the conversion of a naphthol to a naphthylamine in the presence of an aqueous sulfite (B76179) or bisulfite and ammonia (B1221849) or an amine. Current time information in Bangalore, IN. This method became industrially significant for the production of dye intermediates and offered a versatile route to various substituted naphthylamines that were not easily accessible through the simple reduction of the corresponding nitronaphthalenes. Current time information in Bangalore, IN.sigmaaldrich.com For instance, the process can be applied to dihydroxynaphthalenes, such as 2,7-dihydroxynaphthalene, to produce amino-hydroxy-naphthalenes, which are precursors for more complex derivatives. google.com

While the historical academic literature is rich with studies on 1-naphthylamine and 2-naphthylamine (B18577) due to their industrial importance, specific research on 7-Ethoxynaphthalen-1-amine is less documented. Its study is a more recent endeavor, emerging from the broader exploration of functionalized naphthalene derivatives for specialized applications. The synthesis of ethoxy-substituted naphthalenes can be achieved through methods like the Williamson ether synthesis, reacting a naphthol with an ethylating agent. For example, 2-ethoxynaphthalene (B165321) can be prepared by heating 2-naphthol (B1666908) with ethanol (B145695) and sulfuric acid. prepchem.com A plausible synthetic route to 7-Ethoxynaphthalen-1-amine would involve similar, well-established organic reactions applied to a suitably substituted naphthalene precursor.

Scope and Research Significance of 7-Ethoxynaphthalen-1-amine Studies in Contemporary Organic Chemistry

While direct and extensive research on 7-Ethoxynaphthalen-1-amine is not widespread, its significance can be inferred from the contemporary applications of its isomers and related structures. As a substituted naphthylamine, it represents a valuable molecular scaffold for the development of new functional materials and biologically active agents.

The presence of both an ethoxy and an amino group on the naphthalene ring provides two distinct points for chemical modification. The amino group can be readily transformed into a wide range of other functional groups or used as a nucleophile in coupling reactions. For instance, it can be used to form Schiff bases, amides, or participate in metal-catalyzed cross-coupling reactions to build larger, more complex molecular architectures. iucr.orgacs.org The ethoxy group, while generally less reactive, influences the electronic properties and solubility of the molecule.

In materials science, arylamines are well-established as building blocks for hole-transporting materials. Research into starburst-shaped molecules based on triphenylamine (B166846) and ethoxy naphthylamine units has highlighted their potential in electroluminescent devices and solar cells due to their thermal and electrochemical stability. ias.ac.in By extension, 7-Ethoxynaphthalen-1-amine could serve as a novel building block for such advanced materials.

In the pharmaceutical context, naphthalene derivatives are continually explored for their therapeutic potential. The specific substitution pattern of 7-Ethoxynaphthalen-1-amine could lead to unique interactions with biological targets. For example, derivatives of 7H-pyrrolo[2,3-d]pyrimidin-4-amines containing a 2-ethoxynaphthalen moiety have been investigated as potential inhibitors of protein kinases in parasites like Plasmodium falciparum, the causative agent of malaria. nih.gov This highlights the potential of ethoxynaphthalenamine scaffolds in drug discovery.

The primary research significance of 7-Ethoxynaphthalen-1-amine in contemporary organic chemistry lies in its potential as a versatile intermediate. Its unique substitution pattern offers an opportunity to synthesize novel compounds with tailored electronic, optical, or biological properties for a range of advanced applications.

Data Tables

Table 1: Physicochemical Properties of 7-Ethoxynaphthalen-1-amine

| Property | Value |

| Chemical Formula | C₁₂H₁₃NO |

| Molecular Weight | 187.24 g/mol |

| IUPAC Name | 7-Ethoxynaphthalen-1-amine |

| Physical Form | Expected to be a solid at room temperature |

| Solubility | Likely soluble in organic solvents |

Note: The properties listed are calculated or estimated based on the chemical structure, as detailed experimental data for this specific isomer is not widely available.

Structure

3D Structure

属性

IUPAC Name |

7-ethoxynaphthalen-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO/c1-2-14-10-7-6-9-4-3-5-12(13)11(9)8-10/h3-8H,2,13H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMDMDYIBLDPTET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=CC=C2N)C=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70666819 | |

| Record name | 7-Ethoxynaphthalen-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70666819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

624729-64-2 | |

| Record name | 7-Ethoxynaphthalen-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70666819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 7 Ethoxynaphthalen 1 Amine and Its Derivatives

Direct Synthesis Approaches for 7-Ethoxynaphthalen-1-amine

The direct synthesis of 7-Ethoxynaphthalen-1-amine can be approached through several strategic methodologies, each with its own set of advantages and limitations. These methods primarily involve the introduction of an amino group onto the naphthalene (B1677914) core, which already bears an ethoxy substituent.

Reductive Amination Strategies for Naphthylamines

Reductive amination is a powerful and widely used method for the synthesis of amines, which involves the conversion of a carbonyl group to an amine via an intermediate imine. wikipedia.org This two-step process, often performed in a single pot, first involves the reaction of a ketone or aldehyde with an amine to form an imine or enamine, which is then reduced to the corresponding amine. wikipedia.orgnih.gov Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), as well as catalytic hydrogenation. masterorganicchemistry.comorganic-chemistry.org

While a versatile method for amine synthesis, the direct application of reductive amination to produce 7-Ethoxynaphthalen-1-amine would necessitate the corresponding 7-ethoxy-1-naphthaldehyde or 7-ethoxynaphthalen-1-one as a starting material. The reaction would proceed by forming an imine with an ammonia (B1221849) source, which is then subsequently reduced. The choice of reducing agent is crucial to selectively reduce the imine in the presence of the starting carbonyl compound. masterorganicchemistry.com Enzyme-catalyzed reductive amination, using imine reductases (IREDs), has also emerged as a green and highly selective alternative for the synthesis of chiral amines. nih.gov

Nucleophilic Substitution Pathways in Naphthalene Systems

Nucleophilic aromatic substitution provides a direct route to naphthylamines from other substituted naphthalenes. A classic and industrially significant example is the Bucherer reaction, which allows for the reversible conversion of a naphthol to a naphthylamine in the presence of an aqueous sulfite (B76179) or bisulfite and ammonia. wikipedia.org This reaction is particularly useful for the synthesis of aminonaphthalenesulfonic acids, which are important dye precursors. wikipedia.org The mechanism involves the addition of bisulfite to the naphthol, followed by nucleophilic attack by ammonia and subsequent elimination of the sulfite group. wikipedia.org For the synthesis of 7-Ethoxynaphthalen-1-amine, a potential precursor would be 7-ethoxynaphthalen-1-ol.

More contemporary methods for nucleophilic amination have also been developed. For instance, a protocol utilizing a sodium hydride-iodide composite has been shown to facilitate the nucleophilic amination of methoxy (B1213986) arenes. ntu.edu.sg This method offers a transition-metal-free approach for the synthesis of benzannulated nitrogen heterocycles. ntu.edu.sg

Advanced Amination Techniques

Recent advancements in catalysis have led to the development of novel amination techniques for aromatic compounds. One such method is the direct catalytic amination of naphthalene to naphthylamine using a vanadium-based catalyst. rsc.org This one-step process utilizes hydroxylamine (B1172632) in an acidic medium and has demonstrated high yields, offering a more efficient alternative to traditional nitration-reduction routes. rsc.org The active sites on the V₂O₅/HZSM-5 catalyst are believed to be responsible for the activation of naphthalene and the formation of the aminating agent. rsc.org

Furthermore, direct electrosynthesis has been explored for the multi-amination of naphthalene. researchgate.net This method employs a boron-doped diamond anode and allows for the regioselective installation of nitrogen functionalities at positions 1 and 5 of the naphthalene ring. researchgate.net While offering a direct route, the yields for diaminated products are reported to be moderate. researchgate.net

Synthesis of 7-Ethoxynaphthalen-1-amine Derivatives

Derivatives of 7-Ethoxynaphthalen-1-amine are commonly synthesized to explore their chemical and biological properties. A prominent class of such derivatives are Schiff bases, which are formed by the condensation of a primary amine with an aldehyde or ketone.

Schiff Base Formation from 2-Ethoxy-1-naphthaldehyde (B42516) and Various Amines

Schiff bases, characterized by the azomethine (-C=N-) group, are versatile compounds with a wide range of applications. scispace.comijacskros.com They are typically synthesized from primary amines and carbonyl compounds. scispace.com The formation of Schiff bases from 2-ethoxy-1-naphthaldehyde and various primary amines would proceed via nucleophilic addition of the amine to the carbonyl carbon, forming a hemiaminal intermediate, followed by dehydration to yield the imine. scispace.com

The conventional method for synthesizing Schiff bases involves the condensation of an aldehyde or ketone with a primary amine, often with acid or base catalysis, and the removal of water to drive the equilibrium towards the product. scispace.comnih.gov This is commonly achieved by refluxing the reactants in a suitable solvent with a Dean-Stark apparatus to azeotropically remove the water formed during the reaction. scispace.com

The reaction mechanism involves the nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde, leading to the formation of an unstable carbinolamine intermediate. scispace.com This intermediate then undergoes dehydration, which can be catalyzed by either acid or base, to form the final Schiff base. scispace.com The general applicability of this method allows for the synthesis of a wide array of Schiff bases by varying the amine component reacted with 2-ethoxy-1-naphthaldehyde. The progress and purity of the resulting Schiff bases can be monitored and characterized using spectroscopic techniques such as FT-IR, ¹H-NMR, and ¹³C-NMR. science.gov

Below is a table summarizing the conventional condensation reaction for the formation of a generic Schiff base from an aldehyde and a primary amine.

| Reactant 1 | Reactant 2 | Reaction Type | Key Intermediate | Product |

| Aldehyde (R-CHO) | Primary Amine (R'-NH₂) | Condensation | Carbinolamine | Schiff Base (R-CH=N-R') |

Solvent-Free and Green Chemistry Approaches

In recent years, the principles of green chemistry have guided the development of synthetic methods that reduce or eliminate the use of hazardous solvents. For the synthesis of aromatic amines and their derivatives, techniques such as ultrasound-assisted synthesis have emerged as environmentally benign alternatives to conventional methods.

Ultrasound irradiation facilitates chemical reactions through acoustic cavitation—the formation, growth, and violent collapse of bubbles in a liquid, which creates localized hot spots with extreme temperatures and pressures. organic-chemistry.org This phenomenon can significantly enhance reaction rates and yields, often without the need for traditional solvents. utrgv.edu Ultrasound has been successfully applied to the aza-Michael reaction in water and under solvent-free conditions, providing a clean and efficient route for C-N bond formation. utrgv.edu Furthermore, a solventless, ultrasound-assisted method for the in situ oxidation of benzyl (B1604629) halides to aldehydes, followed by reductive amination, has been developed to produce N-alkylated amines with high selectivity for monoalkylation. rsc.orgrsc.org This approach, using reagents like N-methylmorpholine N-oxide (NMO) and a solid-supported reducing system, represents a green and efficient pathway that could be adapted for the synthesis of derivatives of 7-Ethoxynaphthalen-1-amine. rsc.orgrsc.org

| Method | Key Features | Advantages | Potential Application |

|---|---|---|---|

| Ultrasound-Assisted Synthesis (Sonochemistry) | Uses high-frequency sound waves to induce acoustic cavitation. organic-chemistry.org Can be performed in water or under solvent-free conditions. utrgv.edu | Enhanced reaction rates, high yields, reduced reaction times, environmentally benign. utrgv.edunih.gov | Synthesis of 7-Ethoxynaphthalen-1-amine via amination of a suitable precursor. |

| Solvent-Free Reductive Amination | Involves the reaction of an aldehyde/ketone with an amine and a reducing agent on a solid support (e.g., montmorillonite (B579905) K-10) under ultrasound. rsc.org | Avoids volatile organic solvents, high selectivity, simple procedure. rsc.orgrsc.org | N-alkylation of 7-Ethoxynaphthalen-1-amine. |

Alkylation and Acylation Strategies for Ethoxynaphthalene Amines

The functionalization of the primary amino group in 7-Ethoxynaphthalen-1-amine through alkylation and acylation is crucial for synthesizing a wide range of derivatives. N-alkylation introduces an alkyl group onto the nitrogen atom, a key transformation in the synthesis of numerous bioactive compounds. chemrxiv.org

Modern catalytic methods, particularly those employing the "borrowing hydrogen" (BH) or "hydrogen auto-transfer" (HT) strategy, offer a highly atom-efficient and green alternative to traditional alkylation using alkyl halides. nih.govrsc.org In this process, a catalyst temporarily dehydrogenates an alcohol to form an aldehyde in situ. The aldehyde then condenses with the amine to form an imine, which is subsequently reduced by the catalyst using the "borrowed" hydrogen, yielding the N-alkylated amine and water as the sole byproduct. nih.gov Ruthenium and Iridium complexes are commonly used for this transformation. nih.govnih.gov Palladium-based catalysts have also been developed for the N-alkylation of a broad range of aromatic amines with alcohols, operating under mild conditions. chemrxiv.orgrsc.org

Beyond modifying the amine, C-H alkylation strategies can functionalize the naphthalene ring itself. Palladium-catalyzed C-H bond alkylation of 1-naphthylamines at the C8 position using dichloroalkanes has been reported, providing a route to novel polycyclic amine structures. rsc.org

| Catalyst System | Reaction Type | Key Features | Reference |

|---|---|---|---|

| Commercially available Ru-complex | Borrowing Hydrogen (BH) | Mild conditions, selective alkylation of primary aromatic amines with primary alcohols. | nih.gov |

| NHC–Ir(III) and NHC–Ru(II) Complexes | Borrowing Hydrogen (BH) | Effective for N-alkylation and N-methylation of anilines with alcohols. | nih.gov |

| Palladium(II) [Pd(L)Cl] Complex | Hydrogen Auto-Transfer | Air-stable, phosphine-free catalyst with low loading (0.1 mol%). | rsc.org |

Cyclization Reactions Involving 7-Ethoxynaphthalen-1-amine Precursors

7-Ethoxynaphthalen-1-amine is a valuable precursor for the synthesis of complex heterocyclic structures, particularly fused quinoline (B57606) systems. Several classic named reactions can be employed for this purpose, where the aromatic amine undergoes condensation and cyclization with a suitable partner.

The Skraup synthesis is a well-established method for producing quinolines by heating an aromatic amine with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. wikipedia.orgorganicreactions.org The reaction proceeds through the dehydration of glycerol to acrolein, which then undergoes a 1,4-addition with the amine, followed by cyclization and oxidation. google.com Applying this reaction to 2-naphthylamine (B18577) yields benzo[f]quinoline. iipseries.orgmedwinpublisher.org By analogy, 7-Ethoxynaphthalen-1-amine would serve as the precursor to synthesize an ethoxy-substituted benzo[g]quinoline. Modifications to the Skraup reaction, such as using microwave irradiation or ionic liquids, have been developed to improve efficiency and align with green chemistry principles. iipseries.orgnih.gov

Other relevant methods include:

Doebner-von Miller Reaction: This reaction uses an α,β-unsaturated aldehyde or ketone (which can be formed in situ from an aldol (B89426) condensation) to react with an aromatic amine in the presence of an acid to form quinolines. google.comnih.gov

Combes Synthesis: This method involves the acid-catalyzed condensation of an aromatic amine with a 1,3-dicarbonyl compound, followed by cyclization to yield a substituted quinoline. nih.govnih.gov

These cyclization strategies provide a powerful toolkit for converting 7-Ethoxynaphthalen-1-amine into more complex, polycyclic aromatic nitrogen heterocycles.

Catalytic Advancements in Ethoxynaphthalene Amine Synthesis

The development of advanced catalytic systems has revolutionized the synthesis of aromatic amines, offering higher efficiency, selectivity, and sustainability compared to stoichiometric methods.

Homogeneous Catalysis Applications

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, is widely used for C-N bond formation. Palladium and Ruthenium complexes are particularly prominent in this area.

Palladium-catalyzed reactions are effective for the amination of aryl halides and for the direct C-H amination of aromatic rings. For instance, protocols for the picolinamide-directed C8–H amination of 1-naphthylamine (B1663977) derivatives have been developed, providing a route to 1,8-naphthalenediamine derivatives. acs.org Similarly, quinolinamide-directed C-H arylation of 1-naphthylamides offers a pathway to functionalized 8-aryl-1-naphthylamines. nih.gov

Ruthenium-catalyzed reactions are also highly effective. Ru(II) complexes can catalyze the amination of phenols and the ortho-C-H amination of arenes at room temperature, often directed by a weakly coordinating auxiliary group. nih.govacs.org The borrowing hydrogen methodology, frequently catalyzed by homogeneous Ru or Ir complexes, is a powerful tool for the N-alkylation of amines using alcohols. nih.govnih.gov

| Metal Catalyst | Reaction Type | Substrates | Significance |

|---|---|---|---|

| Palladium(II) | Regioselective C8–H Amination | 1-Naphthylamine derivatives and aliphatic amines | Provides a route to 1,8-naphthalenediamine derivatives. acs.org |

| Ruthenium(II) | ortho-C-H Amination | Arenes with a directing group and O-benzoyl hydroxylamines | Achieves C-H functionalization at room temperature. nih.gov |

| Ruthenium(II) | Amination of Phenols | Phenols and primary amines | Direct condensation via an η5-phenoxo intermediate. acs.org |

| Ruthenium(II) | Allylic Amination | Tertiary allylic carbonates and aqueous ammonia | First Ru-catalyzed allylic substitution using ammonia. acs.org |

Heterogeneous Catalysis Development

Heterogeneous catalysts, which exist in a different phase from the reactants (typically a solid catalyst in a liquid or gas phase), offer significant advantages, including ease of separation, reusability, and enhanced stability. A primary route to aromatic amines like 7-Ethoxynaphthalen-1-amine is the catalytic hydrogenation of the corresponding nitroaromatic compound.

For example, 7-ethoxy-1-nitronaphthalene (B3319299) can be reduced to 7-Ethoxynaphthalen-1-amine using molecular hydrogen over a solid catalyst. Supported noble metal catalysts, such as palladium on mesoporous carbon (Pd/MC), have shown high activity and selectivity for the hydrogenation of 1-nitronaphthalene (B515781) to 1-naphthylamine under mild conditions. researchgate.net Other catalysts, including Raney Nickel and supported Platinum, are also widely employed for the reduction of nitro groups. researchgate.net Vanadium-based catalysts supported on zeolites (e.g., V₂O₅/HZSM-5) have been used for the direct, one-step amination of naphthalene to naphthylamine using hydroxylamine, presenting a more atom-economical alternative to the traditional nitration-reduction sequence. researchgate.netscispace.com

| Catalyst System | Reaction | Precursor | Key Findings |

|---|---|---|---|

| Palladium/Mesoporous Carbon (Pd/MC) | Catalytic Hydrogenation | 1-Nitronaphthalene | High conversion and selectivity to 1-naphthylamine under mild conditions. researchgate.net |

| PtNi/C Bimetallic Nanocatalyst | Catalytic Hydrogenation | 1-Nitronaphthalene | Showed higher catalytic activity than monometallic Pt/C or Ni/C catalysts. researchgate.net |

| V₂O₅/HZSM-5 | Direct Amination | Naphthalene | Achieved a 70% yield of naphthylamine in a one-step process using hydroxylamine. researchgate.net |

Photocatalysis in Ethoxynaphthalene Derivative Synthesis

Photocatalysis, which utilizes light to drive chemical reactions, has emerged as a powerful and sustainable tool in organic synthesis. Visible-light photocatalysis, in particular, allows for reactions to proceed under mild, ambient conditions, often with high selectivity and functional group tolerance. rsc.org

This technology can be applied to the synthesis of 7-Ethoxynaphthalen-1-amine derivatives through several strategies. One approach is the direct formation of C-N bonds. Ruthenium-based photocatalysts, for example, can mediate the aerobic, oxidative coupling of amines to form N-arylindoles, demonstrating the ability to forge C-N bonds directly under visible light. nih.gov Other systems have been developed for visible-light-triggered C-N bond formation via the cleavage of C-S bonds in thioethers or by using specialized polyoxometalate-based catalysts. unipr.itacs.org

Another strategy involves the functionalization of the naphthalene core. The direct hydroxylation of naphthalene to α-naphthol has been achieved using UV-illuminated TiO₂ photocatalysts. researchgate.net More advanced methods use visible light to generate boryl radicals, which can then undergo dearomative hydroboration of naphthalenes, providing a route to functionalized dihydronaphthalene structures. acs.org These photocatalytic methods open new avenues for synthesizing and modifying ethoxynaphthalene derivatives under exceptionally mild and green conditions. rsc.org

| Photocatalytic System | Reaction Type | Transformation | Light Source |

|---|---|---|---|

| Ru(bpz)₃₂ | Oxidative C-N Coupling | Formation of N-arylindoles from anilines. nih.gov | Visible (White LED) |

| Polyoxometalate-based MOF | C-N Bond Formation | Oxidative amidation of aryl aldehydes. acs.org | Visible (White LED) |

| Thiol-functionalized Carbon Dots | Dearomative Hydroboration | Hydroboration of naphthalenes with NHC-BH₃. acs.org | Visible Light |

| Titanium Dioxide (TiO₂) | Hydroxylation | Conversion of naphthalene to α-naphthol. researchgate.net | UV Light |

Novel Synthetic Reaction Development for 7-Ethoxynaphthalen-1-amine and its Derivatives

The synthesis of functionalized naphthalene amines, such as 7-Ethoxynaphthalen-1-amine, is an area of active research, driven by their potential utility as intermediates in various fields of chemical synthesis. Modern synthetic chemistry has seen the emergence of novel methodologies that offer improved efficiency, selectivity, and functional group tolerance compared to traditional methods. These advancements include the development of radical-based reactions and the strategic use of reactive intermediates like iminium ions.

Radical-Based Methodologies for Naphthalene Amine Structures

The formation of carbon-nitrogen bonds via radical pathways represents a powerful strategy for the synthesis of aromatic amines. These methods can proceed under mild conditions and often exhibit unique reactivity and selectivity. For the synthesis of naphthalene amine structures, radical-based approaches can be broadly categorized, including direct amination of the naphthalene core and radical-promoted cyclizations to construct the aromatic system.

One proposed mechanism for the direct amination of aromatic rings involves the protonated amino radical (•NH3+) as the key aminating species. researchgate.net In this process, the radical intermediate attacks the aromatic system, such as naphthalene, to form an aminocyclohexadienyl radical. This intermediate is then oxidatively aromatized to yield the corresponding naphthylamine. researchgate.net While this provides a conceptual framework, controlling the regioselectivity on a substituted naphthalene ring like that of 7-ethoxynaphthalene remains a significant challenge.

A more refined and preparatively useful radical-based method involves the intramolecular cyclization of strategically designed precursors. A notable example is the radical-promoted cyclization of 1,5-unsaturated dicarbonyl compounds to form naphthyl amines. researchgate.net This methodology allows for the construction of the substituted naphthalene core with the amine group incorporated in a controlled manner. The utility of such radical cyclizations has been demonstrated in the synthesis of complex natural products containing the benzo[c]phenanthridine (B1199836) core, which is derived from a naphthyl amine scaffold. researchgate.net Halogenated naphthalenes also serve as valuable precursors in synthetic routes that may involve radical chemistry, particularly in transition metal-catalyzed reactions that can proceed through radical intermediates. nih.gov

Table 1: Overview of Radical-Based Approaches for Naphthalene Amine Synthesis

| Methodology | Description | Key Intermediates | Potential Application to 7-Ethoxynaphthalen-1-amine |

| Direct Amination | Direct reaction of a radical aminating agent with the naphthalene core. researchgate.net | Protonated amino radical (•NH3+), aminocyclohexadienyl radical. researchgate.net | Potentially applicable, but regioselectivity for the 1-position would need to be controlled. |

| Radical-Promoted Cyclization | Intramolecular cyclization of an acyclic precursor to form the fused ring system of naphthalene. researchgate.net | Carbon-centered radicals on a side chain, which attack an unsaturated bond. | A precursor containing an ethoxy group could be designed to cyclize and form the 7-ethoxynaphthalen-1-amine structure. |

Leveraging Electron-Deficient Iminium Intermediates in Amine Synthesis

A significant advancement in amine synthesis involves the use of highly reactive iminium ion intermediates. nih.govnih.gov Specifically, the development of methods that leverage highly electron-deficient iminium ions has opened new pathways for the synthesis of valuable and complex amines under mild conditions. nih.govdntb.gov.uaresearchgate.netbohrium.com These fleeting intermediates can be generated in situ from stable precursors like aminals. nih.gov

This methodology allows for the coupling of the iminium ion with unactivated alkenes and alkynes in hydroaminoalkylation reactions without the need for an external reductant. nih.gov The high reactivity of the electron-deficient iminium ion overcomes previous limitations, enabling the synthesis of amines bearing valuable functional groups, such as α-trifluoromethyl moieties. nih.govdntb.gov.ua

The general strategy involves the in-situ formation of an electron-deficient iminium ion, which then acts as a potent electrophile, reacting with a nucleophilic partner like an alkene or alkyne. This approach provides a one-step route to highly functionalized amines that would be difficult to access through other methods. nih.gov The concept's breadth is highlighted by its application in the late-stage functionalization of complex, bioactive molecules. nih.govnih.govdntb.gov.ua For a target like 7-Ethoxynaphthalen-1-amine, this methodology could be envisioned in a convergent synthesis where a suitable naphthalene-containing nucleophile reacts with an electrophilic amine synthon generated via an iminium intermediate, or vice versa.

Table 2: Synthesis of Amines via Electron-Deficient Iminium Intermediates

| Feature | Description | Relevance to Amine Synthesis |

| Intermediate | Highly electron-deficient iminium ions. nih.govnih.gov | Act as powerful electrophiles for C-N bond formation. nih.gov |

| Precursors | Stable aminals can be used for in-situ generation. nih.gov | Offers practical advantages in handling and reaction setup. |

| Reaction Type | Hydroaminoalkylation of unactivated alkenes and alkynes. nih.gov | Enables the synthesis of complex amines from simple starting materials. nih.govdntb.gov.ua |

| Conditions | Typically mild, avoiding the need for strong reductants. nih.gov | Improves functional group tolerance and reaction safety. |

| Scope | Broad, allowing for the synthesis of trifluoromethylated amines, aminoesters, and aminophosphonates. nih.gov | Demonstrates the versatility of the method for creating diverse and valuable amine structures. nih.govdntb.gov.ua |

Structural Elucidation and Supramolecular Chemistry of 7 Ethoxynaphthalen 1 Amine Compounds

Advanced Spectroscopic Characterization Methodologies

The elucidation of 7-Ethoxynaphthalen-1-amine's structure relies on the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, vibrational spectroscopies (Infrared and Raman), and High-Resolution Mass Spectrometry (HRMS). Each technique offers a unique and complementary piece of the structural puzzle, culminating in a complete and verified molecular identity.

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. Through a series of one- and two-dimensional experiments, it is possible to map out the precise connectivity of atoms within 7-Ethoxynaphthalen-1-amine.

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra provide foundational information about the chemical environment of each type of hydrogen and carbon atom in the molecule.

The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons through spin-spin coupling. For 7-Ethoxynaphthalen-1-amine, the spectrum is expected to show signals corresponding to the six aromatic protons on the naphthalene (B1677914) ring, the primary amine (-NH₂) protons, and the protons of the ethoxy group (-OCH₂CH₃). The aromatic protons typically appear in the downfield region (δ 6.5-8.0 ppm) due to the deshielding effect of the aromatic ring current. libretexts.orgoregonstate.edu The ethoxy group presents as a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, a classic ethyl pattern resulting from coupling with each other. The amine protons often appear as a broad singlet, the chemical shift of which can be variable due to solvent effects and hydrogen bonding. libretexts.org

The ¹³C NMR spectrum indicates the number of unique carbon environments. 7-Ethoxynaphthalen-1-amine has 12 carbon atoms, and due to molecular asymmetry, 12 distinct signals are expected in the broadband-decoupled spectrum. The chemical shifts are indicative of the carbon type: aromatic carbons typically resonate between δ 110-160 ppm, with those attached to the electronegative oxygen and nitrogen atoms (C1 and C7) appearing further downfield. The aliphatic carbons of the ethoxy group appear in the upfield region of the spectrum.

Predicted ¹H NMR Data for 7-Ethoxynaphthalen-1-amine

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-2 | 7.0 - 7.2 | Doublet | ~8.0 | 1H |

| H-3 | 7.2 - 7.4 | Triplet | ~8.0 | 1H |

| H-4 | 7.7 - 7.9 | Doublet | ~8.0 | 1H |

| H-5 | 7.3 - 7.5 | Doublet | ~8.5 | 1H |

| H-6 | 7.1 - 7.3 | Doublet of Doublets | ~8.5, ~2.5 | 1H |

| H-8 | 6.9 - 7.1 | Doublet | ~2.5 | 1H |

| NH₂ | 4.0 - 5.0 | Broad Singlet | - | 2H |

| -OCH₂- | 4.1 - 4.3 | Quartet | ~7.0 | 2H |

| -CH₃ | 1.4 - 1.6 | Triplet | ~7.0 | 3H |

Predicted ¹³C NMR Data for 7-Ethoxynaphthalen-1-amine

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 | ~142 |

| C-2 | ~110 |

| C-3 | ~125 |

| C-4 | ~120 |

| C-4a | ~128 |

| C-5 | ~124 |

| C-6 | ~105 |

| C-7 | ~158 |

| C-8 | ~118 |

| C-8a | ~135 |

| -OCH₂- | ~64 |

| -CH₃ | ~15 |

Two-dimensional NMR experiments are crucial for assembling the molecular structure by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For 7-Ethoxynaphthalen-1-amine, COSY would show cross-peaks connecting H-2 with H-3, and H-3 with H-4, confirming their sequence on one of the aromatic rings. It would also show correlations between H-5 and H-6. A strong correlation between the methylene and methyl protons of the ethoxy group would also be a prominent feature.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton signal to the carbon signal to which it is directly attached. It is invaluable for definitively assigning the ¹³C signals for all protonated carbons. For example, the proton signal assigned to H-6 would show a correlation to the carbon signal at ~105 ppm.

Variable Temperature NMR (VTNMR) is a powerful technique used to study dynamic processes such as conformational changes or restricted rotation within a molecule. ox.ac.ukox.ac.uk By acquiring NMR spectra at different temperatures, researchers can gain insight into the energy barriers of these processes. oxinst.com

For 7-Ethoxynaphthalen-1-amine, VTNMR could be employed to investigate the rotational dynamics around the C7-O and C1-N single bonds. At room temperature, rotation around these bonds is typically fast on the NMR timescale, resulting in sharp, time-averaged signals. However, if the temperature were lowered significantly, the rate of rotation could slow down. If the energy barrier to rotation is high enough, distinct signals for different conformers (rotamers) might be observed. As the temperature is increased, these separate signals would broaden, eventually coalesce into a single peak, and then sharpen again. oxinst.comnih.gov The temperature at which coalescence occurs can be used to calculate the free energy of activation (ΔG‡) for the rotational barrier. While significant atropisomerism (the existence of stable, isolable rotamers) is not expected for this molecule due to a lack of severe steric hindrance, VTNMR could provide valuable data on its conformational flexibility in solution.

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the inelastic scattering of light (Raman) occurs at specific frequencies corresponding to the vibrations of chemical bonds (stretching, bending, wagging), providing a characteristic "fingerprint" of the functional groups present. tu.edu.iqresearchgate.net

For 7-Ethoxynaphthalen-1-amine, the key functional groups—primary amine, aromatic ring, and alkyl ether—give rise to several characteristic bands. orgchemboulder.compressbooks.pub

N-H Vibrations: As a primary amine, two distinct N-H stretching bands are expected in the IR spectrum between 3300 and 3500 cm⁻¹. wpmucdn.com An N-H bending (scissoring) vibration is typically observed around 1580-1650 cm⁻¹. orgchemboulder.com

C-H Vibrations: Aromatic C-H stretching vibrations appear as a group of weaker bands above 3000 cm⁻¹, while the aliphatic C-H stretching of the ethoxy group appears just below 3000 cm⁻¹.

C=C and C-O Vibrations: Aromatic C=C stretching vibrations result in several sharp bands in the 1400-1600 cm⁻¹ region. The aryl ether C-O bond gives rise to a strong, characteristic stretching band, typically around 1250 cm⁻¹ (asymmetric stretch) and a weaker one near 1040 cm⁻¹ (symmetric stretch). libretexts.org

Raman spectroscopy is particularly sensitive to symmetric vibrations and bonds involving less polar or nonpolar functionalities. nih.govmdpi.com Therefore, the symmetric stretching of the aromatic C=C bonds in the naphthalene ring would be expected to produce strong signals in the Raman spectrum.

Characteristic Vibrational Modes for 7-Ethoxynaphthalen-1-amine

| Vibrational Mode | Technique | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Asymmetric & Symmetric Stretch | IR | 3300 - 3500 (two bands) | Medium |

| Aromatic C-H Stretch | IR, Raman | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch | IR, Raman | 2850 - 2980 | Medium-Strong |

| N-H Bend (Scissoring) | IR | 1580 - 1650 | Medium-Strong |

| Aromatic C=C Stretch | IR, Raman | 1400 - 1600 | Strong |

| Asymmetric Aryl C-O-C Stretch | IR | 1230 - 1270 | Strong |

| Symmetric Aryl C-O-C Stretch | IR | 1020 - 1050 | Medium |

High-Resolution Mass Spectrometry (HRMS) is an essential analytical technique for the unambiguous confirmation of a compound's elemental composition. Unlike low-resolution mass spectrometry, which provides integer mass-to-charge (m/z) ratios, HRMS measures m/z values to a very high degree of precision (typically with an error of less than 5 parts per million, ppm). nih.gov

For 7-Ethoxynaphthalen-1-amine, the molecular formula is C₁₂H₁₃NO. Using the exact masses of the most abundant isotopes of carbon (¹²C), hydrogen (¹H), nitrogen (¹⁴N), and oxygen (¹⁶O), the theoretical monoisotopic mass of the neutral molecule can be calculated with high precision. In the mass spectrometer, the molecule is typically ionized, often by protonation, to form the [M+H]⁺ ion. The instrument then measures the m/z of this ion. By comparing the experimentally measured m/z value to the calculated theoretical value, the molecular formula can be confirmed with very high confidence, ruling out other possible formulas that might have the same nominal mass.

HRMS Data for Molecular Formula Verification of 7-Ethoxynaphthalen-1-amine

| Parameter | Value |

| Molecular Formula | C₁₂H₁₃NO |

| Ionization Mode | ESI+ (Electrospray Ionization, Positive) |

| Ion Formula | [C₁₂H₁₄NO]⁺ |

| Theoretical Exact Mass ([M+H]⁺) | 188.1070 Da |

| Expected Experimental Mass | 188.1070 ± 0.0009 Da (for 5 ppm mass accuracy) |

UV-Visible Spectroscopy in Conjugated System Analysis and Kinetic Monitoring

UV-Visible spectroscopy is a powerful analytical technique for investigating the electronic structure of molecules containing chromophores, which are parts of a molecule that absorb light. In the context of 7-Ethoxynaphthalen-1-amine, the naphthalene ring system, with its extended network of alternating double and single bonds, constitutes a significant conjugated system. Such conjugated systems have closely spaced π molecular orbitals, specifically the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

The energy difference (ΔE) between the HOMO and LUMO in conjugated molecules corresponds to the energy of photons in the UV-Visible range of the electromagnetic spectrum. utoronto.ca When the molecule absorbs a photon of appropriate energy, an electron is promoted from the HOMO to the LUMO in what is known as a π to π* (π→π*) transition. libretexts.org The wavelength of maximum absorbance (λmax) is inversely proportional to this energy gap. youtube.com As the extent of conjugation increases, the energy gap between the HOMO and LUMO decreases, resulting in the absorption of light at longer wavelengths (a bathochromic shift). utoronto.cashimadzu.com The UV-Visible spectrum of 7-Ethoxynaphthalen-1-amine and its derivatives can thus provide critical information about the nature and extent of its conjugated π-electron system. utoronto.ca The presence of substituents on the naphthalene ring, such as the ethoxy and amine groups, can also influence the λmax by modifying the electron density of the chromophore.

Furthermore, UV-Visible spectroscopy serves as a non-destructive method for monitoring the progress of chemical reactions in real-time. thermofisher.com If a reaction involving 7-Ethoxynaphthalen-1-amine leads to a change in the conjugation of the system, the λmax or the molar absorptivity (ε) will change accordingly. By monitoring the change in absorbance at a specific wavelength corresponding to a reactant or a product, one can determine the rate of the reaction. thermofisher.com This technique is widely used in enzyme kinetics and can be applied to study reactions such as Schiff base formation, where the newly formed imine bond extends the conjugated system, leading to a measurable change in the UV-Vis spectrum. thermofisher.com

X-ray Crystallography and Crystal Structure Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed insights into molecular geometry, conformation, and the various intermolecular interactions that dictate how molecules are arranged in the crystal lattice, a field known as crystal engineering. While the crystal structure for 7-Ethoxynaphthalen-1-amine itself is not publicly available, a detailed analysis of a closely related Schiff base derivative, (E)-N-[(2-ethoxynaphthalen-1-yl)methylidene]-5,6,7,8-tetrahydronaphthalen-1-amine, provides a valuable case study for understanding the structural characteristics of this class of compounds. nih.goviucr.org

Single Crystal X-ray Diffraction Methodologies for Molecular Geometry Determination

The determination of a molecule's geometry is achieved through single-crystal X-ray diffraction (SC-XRD). This process begins with the synthesis and crystallization of the compound to obtain a high-quality single crystal. scienceopen.com This crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. rsc.org As the X-rays pass through the crystal, they are diffracted by the electron clouds of the atoms, producing a unique diffraction pattern of spots of varying intensities.

By rotating the crystal and collecting thousands of these diffraction spots, a complete dataset is obtained. rsc.org The data is then processed to determine the unit cell dimensions and space group of the crystal. The positions of the atoms within the unit cell are determined by solving the "phase problem," often using direct methods, which leads to an initial electron density map. rsc.org This model is then refined to best fit the experimental diffraction data, yielding precise atomic coordinates, bond lengths, bond angles, and torsion angles. nih.gov

In the case of the derivative (E)-N-[(2-ethoxynaphthalen-1-yl)methylidene]-5,6,7,8-tetrahydronaphthalen-1-amine, SC-XRD analysis revealed key geometric parameters. nih.govscienceopen.com The two ring systems in the molecule were found to be twisted relative to each other by 51.40 (11)°. nih.goviucr.org Specific bond lengths, such as O1—C2 (1.359 (4) Å), O1—C11 (1.423 (4) Å), C13=N1 (1.262 (3) Å), and C14—N1 (1.415 (5) Å), were precisely determined, confirming the molecular structure. nih.govscienceopen.com

Molecular Packing and Intermolecular Interaction Analysis

Hydrogen bonds are highly directional interactions that play a pivotal role in forming predictable supramolecular assemblies. nih.gov They occur when a hydrogen atom is shared between two electronegative atoms. While classic hydrogen bonds involve N-H or O-H donors, weaker C-H groups can also act as donors, particularly when adjacent to electron-withdrawing groups.

In the crystal structure of the derivative (E)-N-[(2-ethoxynaphthalen-1-yl)methylidene]-5,6,7,8-tetrahydronaphthalen-1-amine, the molecules are connected into a three-dimensional supramolecular structure primarily through weak C—H⋯π interactions. nih.govscienceopen.com In this type of hydrogen bond, a C-H group acts as the donor and the π-electron cloud of the naphthalene ring system acts as the acceptor.

In addition to hydrogen bonding, molecular packing is influenced by less directional forces like π-stacking and van der Waals interactions. nih.gov π-stacking occurs between aromatic rings, driven by a combination of electrostatic and dispersion forces. nih.gov These interactions can be in a face-to-face or offset (parallel-displaced) arrangement. nih.gov

Hirshfeld Surface Analysis and Two-Dimensional Fingerprint Plots in Crystal Engineering

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal. nih.govnih.gov The Hirshfeld surface is a unique boundary for a molecule in a crystal, defined at the points where the contribution to the electron density from the molecule is equal to the contribution from all other molecules in the crystal.

By mapping properties onto this surface, such as the normalized contact distance (dnorm), one can visualize intermolecular contacts. The dnorm surface uses a red-white-blue color scale, where red spots highlight contacts shorter than the van der Waals radii (indicating strong interactions like hydrogen bonds), white represents contacts at the van der Waals limit, and blue indicates longer contacts. nih.gov

The Hirshfeld surface can be deconstructed into a two-dimensional "fingerprint plot," which summarizes all intermolecular contacts in the crystal. crystalexplorer.net This plot is a histogram of the distances from the surface to the nearest atom inside (di) and outside (de) the surface. nih.gov Each type of interaction (e.g., H⋯H, C⋯H) produces a characteristic pattern on the plot, and the relative area under these patterns corresponds to the prevalence of that interaction in the crystal packing. crystalexplorer.net

For (E)-N-[(2-ethoxynaphthalen-1-yl)methylidene]-5,6,7,8-tetrahydronaphthalen-1-amine, Hirshfeld surface analysis provided a quantitative breakdown of the interactions governing its crystal structure. nih.goviucr.org The analysis revealed that the packing is dominated by H⋯H contacts, with smaller but significant contributions from C⋯H/H⋯C and other interactions.

| Interaction Type | Contribution to Hirshfeld Surface (%) |

|---|---|

| H⋯H | 67.2 |

| C⋯H/H⋯C | 26.7 |

| C⋯C | 2.5 |

| C⋯O/O⋯C | 2.0 |

| N⋯H/H⋯N | 1.4 |

| O⋯H/H⋯O | 0.2 |

Data sourced from the Hirshfeld surface analysis of (E)-N-[(2-ethoxynaphthalen-1-yl)methylidene]-5,6,7,8-tetrahydronaphthalen-1-amine. nih.goviucr.org

The fingerprint plots for this derivative show that the H⋯H interactions appear as a large, centrally located region, characteristic of dispersion forces. nih.gov The C⋯H/H⋯C contacts, which include the C—H⋯π interactions, are visible as distinct "wings" on the plot. nih.goviucr.org This detailed analysis demonstrates how Hirshfeld surfaces and fingerprint plots provide a powerful quantitative and visual framework for understanding and comparing the supramolecular chemistry of crystalline compounds.

Conformational Preferences and Dihedral Angle Analysis in Crystalline State

A comprehensive search of scientific literature and crystallographic databases did not yield specific experimental data on the crystal structure, conformational preferences, or dihedral angles of the parent compound, 7-Ethoxynaphthalen-1-amine. Detailed structural analysis is fundamental to understanding the supramolecular chemistry of a compound, as the conformation adopted by a molecule in the crystalline state dictates the nature and geometry of its intermolecular interactions.

While direct crystallographic information for 7-Ethoxynaphthalen-1-amine is not available, analysis of closely related naphthalen-1-amine derivatives provides valuable insights into the potential conformational behavior of the ethoxy and amine substituents on the naphthalene scaffold. The orientation of these functional groups is largely governed by a combination of steric and electronic effects, including the potential for intramolecular hydrogen bonding and the influence of crystal packing forces.

In substituted naphthalenes, the dihedral angles of interest would include those describing the orientation of the ethoxy group relative to the naphthalene ring and the conformation of the amine group. For the ethoxy group, the key dihedral angle would be C(8)-C(7)-O-C(ethyl), which would define the disposition of the ethyl group with respect to the aromatic system. For the amine group, the degree of planarity with the naphthalene ring can be assessed.

Studies on derivatives, such as Schiff bases formed from substituted naphthalen-1-amines, reveal that significant twisting between the naphthalene ring and other parts of the molecule is common. For instance, in (E)-N-[(2-ethoxynaphthalen-1-yl)methylidene]-5,6,7,8-tetrahydronaphthalen-1-amine, the two ring systems are twisted by a dihedral angle of 51.40 (11)°. Similarly, a dihedral angle of 85.82 (7)° is observed between the naphthalene ring system and the difluorophenyl ring in (E)-(2,5-Difluorobenzyl)[(2-ethoxynaphthalen-1-yl)methylidene]amine. These examples highlight the conformational flexibility of such systems.

The lack of a crystal structure for 7-Ethoxynaphthalen-1-amine prevents a definitive analysis of its conformational preferences in the solid state. Theoretical modeling, such as Density Functional Theory (DFT) calculations, could offer predictions regarding the most stable conformers and the associated dihedral angles. However, without experimental validation from X-ray crystallography, such computational results would remain hypothetical.

Future crystallographic studies on 7-Ethoxynaphthalen-1-amine are necessary to elucidate its precise solid-state conformation and to provide the foundational data required for a detailed analysis of its supramolecular architecture.

Computational and Theoretical Studies on 7 Ethoxynaphthalen 1 Amine Systems

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) serves as a powerful computational tool for investigating the structural and electronic properties of molecules like 7-Ethoxynaphthalen-1-amine. By approximating the electron density of a multi-electron system, DFT allows for the calculation of various molecular properties, providing insights that are often in close agreement with experimental results. These calculations are typically performed using specific functionals and basis sets, such as B3LYP/6-311G(d,p), to model the molecule's behavior.

The electronic structure of 7-Ethoxynaphthalen-1-amine is central to its chemical behavior. Both the ethoxy (-OC2H5) and amine (-NH2) groups are strong electron-donating groups, which significantly influence the electron distribution across the naphthalene (B1677914) ring system.

HOMO-LUMO Gaps: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that dictate a molecule's ability to donate or accept electrons. The energy of the HOMO is related to the ionization potential (electron-donating ability), while the LUMO energy relates to the electron affinity (electron-accepting ability). The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A smaller energy gap implies that less energy is required to excite an electron from the HOMO to the LUMO, correlating with higher chemical reactivity and lower stability. nih.gov

While specific DFT calculations for 7-Ethoxynaphthalen-1-amine are not extensively published, data from analogous aminonaphthalene derivatives show that the presence of electron-donating amino groups leads to a decrease in the energy gap, thereby increasing reactivity. researchgate.netutq.edu.iq For instance, DFT studies on various diaminonaphthalenes have demonstrated this effect. The introduction of both an amine and an ethoxy group to the naphthalene core is expected to raise the HOMO energy and lower the LUMO energy, resulting in a relatively small energy gap and indicating a chemically reactive species. samipubco.com

Table 1: Representative Frontier Orbital Energies and Properties of Substituted Naphthalenes Calculated via DFT Note: These values are for illustrative purposes based on studies of analogous compounds, as specific data for 7-Ethoxynaphthalen-1-amine is not available. The method used is B3LYP with a 6-31G(d,p) basis set.

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Chemical Hardness (η) |

| Naphthalene | -6.15 | -1.40 | 4.75 | 2.375 |

| 1-Aminonaphthalene | -5.45 | -1.10 | 4.35 | 2.175 |

| 1,5-Diaminonaphthalene | -5.18 | -0.95 | 4.23 | 2.115 |

Molecular Electrostatic Potential (MEP): The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. thaiscience.inforesearchgate.net The MEP surface illustrates regions of varying electron density, which are color-coded to indicate electrostatic potential.

Red/Yellow Regions: Indicate negative electrostatic potential, rich in electrons. These areas are susceptible to electrophilic attack. For 7-Ethoxynaphthalen-1-amine, these regions are expected to be concentrated around the electronegative nitrogen atom of the amine group and the oxygen atom of the ethoxy group.

Blue Regions: Indicate positive electrostatic potential, which is electron-poor. These sites are prone to nucleophilic attack. The hydrogen atoms of the amine group are expected to be the most positive sites. researchgate.net

Green Regions: Represent neutral or zero potential.

The MEP map for 7-Ethoxynaphthalen-1-amine would therefore highlight the nucleophilic character of the nitrogen and oxygen atoms and the electrophilic nature of the amine hydrogens, providing a clear guide to its intermolecular interactions. wikimedia.orgpnas.org

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interaction between the HOMO and LUMO of reacting species. wikipedia.orgucsb.edutaylorandfrancis.com According to FMO theory, a chemical reaction is favored when the HOMO of one molecule (the nucleophile) effectively overlaps with the LUMO of another molecule (the electrophile). libretexts.orgyoutube.com

In 7-Ethoxynaphthalen-1-amine, the electron-donating nature of the amine and ethoxy substituents raises the energy of the HOMO, making it a more effective nucleophile compared to unsubstituted naphthalene. The HOMO is typically delocalized across the π-system of the naphthalene ring and the nitrogen atom. This increased HOMO energy facilitates the donation of electrons to the LUMO of an electrophile.

The reactivity potentials can be quantified using parameters derived from HOMO and LUMO energies:

Ionization Potential (I): Approximated as I ≈ -EHOMO. A lower ionization potential indicates a greater tendency to donate an electron.

Electron Affinity (A): Approximated as A ≈ -ELUMO. A higher electron affinity suggests a greater ability to accept an electron.

Chemical Hardness (η): Calculated as η = (I - A) / 2. It measures the resistance of a molecule to change its electron distribution. Molecules with smaller HOMO-LUMO gaps are considered "softer" and more reactive. researchgate.net

Electronegativity (χ): Calculated as χ = (I + A) / 2. It describes the ability of a molecule to attract electrons.

For 7-Ethoxynaphthalen-1-amine, the low expected chemical hardness would classify it as a soft molecule, which is characteristic of a reactive organic compound. FMO theory predicts that electrophilic substitution on the aromatic ring would likely occur at the positions where the HOMO coefficient is largest. ucsb.edu

DFT calculations are highly effective for predicting the vibrational spectra (Infrared and Raman) of molecules. By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated that corresponds to the fundamental modes of vibration. niscpr.res.in These calculated frequencies are often scaled by a factor (e.g., ~0.96 for B3LYP) to correct for anharmonicity and other systematic errors, leading to excellent agreement with experimental data. niscpr.res.inspectroscopyonline.com

For 7-Ethoxynaphthalen-1-amine, DFT calculations would predict the characteristic vibrational modes associated with its functional groups. openscienceonline.comresearchgate.net A comparison with experimental spectra allows for precise assignment of the observed absorption bands.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups in 7-Ethoxynaphthalen-1-amine Note: These are typical frequency ranges predicted by DFT calculations for similar molecules and are expected to correlate with experimental IR and Raman spectra.

| Vibrational Mode | Functional Group | Predicted Wavenumber Range (cm-1) | Expected IR Intensity |

| Asymmetric N-H Stretch | Primary Amine (-NH2) | 3500 - 3400 | Medium |

| Symmetric N-H Stretch | Primary Amine (-NH2) | 3400 - 3300 | Medium |

| Aromatic C-H Stretch | Naphthalene Ring | 3100 - 3000 | Medium-Weak |

| Aliphatic C-H Stretch | Ethoxy Group (-CH2CH3) | 2980 - 2850 | Medium-Strong |

| N-H Scissoring (Bend) | Primary Amine (-NH2) | 1650 - 1580 | Strong |

| C=C Ring Stretch | Naphthalene Ring | 1620 - 1450 | Strong-Medium |

| Asymmetric C-O-C Stretch | Ether (-O-CH2-) | 1275 - 1200 | Strong |

| C-N Stretch | Aryl Amine | 1340 - 1250 | Strong |

Tautomers are constitutional isomers that readily interconvert, most commonly through the migration of a proton. nih.govnih.gov For 7-Ethoxynaphthalen-1-amine, a potential amine-imine tautomerism exists. The dominant form is the aromatic amine. However, it could theoretically exist in equilibrium with its non-aromatic imine tautomer, 7-ethoxynaphthalen-1(2H)-imine, formed by a 1,3-proton shift.

Computational methods, particularly DFT, are instrumental in studying such equilibria. rsc.orgearthlinepublishers.com By calculating the total electronic energies and Gibbs free energies of each tautomer, their relative stabilities can be determined. The equilibrium constant (KT) for the tautomerization process can then be estimated. For aromatic amines, the amine tautomer is generally overwhelmingly more stable than the corresponding imine form due to the preservation of the aromatic stabilization energy. Computational studies on 7-Ethoxynaphthalen-1-amine would be expected to confirm that the amine form is the significantly more stable tautomer, meaning the imine form would be present in negligible quantities at equilibrium. orientjchem.org

Molecular Modeling and Dynamics Simulations

The three-dimensional structure of 7-Ethoxynaphthalen-1-amine is not rigid; it can adopt various spatial arrangements, or conformations, due to rotation around its single bonds. Conformational analysis aims to identify the most stable arrangement, which corresponds to the global minimum on the potential energy surface. collectivescientific.com

For 7-Ethoxynaphthalen-1-amine, the key rotational degrees of freedom are:

The C(7)-O bond of the ethoxy group.

The O-CH2 bond of the ethoxy group.

The C(1)-N bond of the amine group.

Molecular modeling techniques are used to explore these conformational possibilities. The process typically involves a systematic rotation around these bonds, followed by an energy minimization calculation for each resulting structure. This procedure maps out the potential energy surface. Studies on similar alkoxy-substituted aromatic compounds suggest that the most stable conformation for the ethoxy group is often planar with the aromatic ring, as this allows for favorable conjugation between the oxygen lone pairs and the π-system. However, steric hindrance from adjacent groups can force it into a non-planar orientation. colostate.edu

Energy minimization algorithms adjust the geometry of the molecule to find the lowest energy conformation, where all forces on the atoms are close to zero. collectivescientific.com This optimized structure represents the most probable shape of the molecule in the gas phase and provides the foundation for all subsequent electronic structure calculations.

Prediction of Molecular Interactions

Computational methods are pivotal in predicting the non-covalent interactions that govern the behavior of 7-Ethoxynaphthalen-1-amine. These interactions, which include hydrogen bonds, van der Waals forces, and π-stacking, are crucial for understanding its molecular recognition, crystal packing, and potential biological activity. Advanced theoretical models, such as the Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis, provide deep insights into the electronic structure and bonding characteristics.

For 7-Ethoxynaphthalen-1-amine, the primary amine (-NH₂) group is a significant hydrogen bond donor, while the oxygen atom of the ethoxy (-OCH₂CH₃) group and the nitrogen of the amine group act as hydrogen bond acceptors. Intramolecular hydrogen bonds can occur, potentially forming pseudo-cyclic motifs that influence the molecule's conformation and permeability through biological membranes. nih.gov The naphthalene ring system is prone to π-π stacking and C-H···π interactions, which are significant in stabilizing supramolecular assemblies. nih.gov

NCI analysis can visually represent the weak interactions within the molecule and between molecules. nih.gov For 7-Ethoxynaphthalen-1-amine, these plots would likely reveal significant van der Waals interactions across the naphthalene core and specific regions of hydrogen bonding associated with the amine and ethoxy substituents.

| Hydrophobic Interactions | Naphthalene core and ethyl group | Important for binding to nonpolar pockets in enzymes or receptors. | Molecular Docking |

Structure-Activity Relationship (SAR) Studies: Theoretical and Mechanistic Perspectives

Structure-Activity Relationship (SAR) studies explore how the chemical structure of a compound influences its biological activity. For 7-Ethoxynaphthalen-1-amine, SAR analyses provide a framework for understanding its mechanistic behavior and for designing analogues with potentially enhanced or modified activities. The key structural features—the naphthalene scaffold, the position and nature of the amine group, and the ethoxy substituent—are the primary determinants of its activity. cir-safety.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights into Chemical Behavior

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the variation in the biological activity of a series of compounds with changes in their physicochemical properties, known as descriptors. mdpi.commdpi.com For a series of derivatives based on the 7-Ethoxynaphthalen-1-amine scaffold, a QSAR model could provide mechanistic insights by identifying the key molecular properties driving their activity. nih.govunram.ac.id

A typical QSAR model for naphthalenamine derivatives would be expressed by a linear or non-linear equation, such as: Biological Activity (e.g., log(1/IC₅₀)) = a(Descriptor 1) + b(Descriptor 2) + c(Descriptor 3) + ... + Constant

The descriptors are calculated from the molecular structure and can be categorized as electronic, steric, hydrophobic, or topological. researchgate.net For 7-Ethoxynaphthalen-1-amine and its analogues, relevant descriptors would likely include:

Electronic Descriptors: Atomic charges on the amine nitrogen or naphthalene carbons, dipole moment, and energies of frontier molecular orbitals (HOMO/LUMO), which relate to the molecule's reactivity and ability to engage in electrostatic interactions. nih.gov

Hydrophobic Descriptors: The partition coefficient (logP), which describes the molecule's lipophilicity and its ability to cross cell membranes. epa.gov

Steric Descriptors: Molecular weight, volume, or specific steric parameters (e.g., Taft or STERIMOL) that describe the size and shape of the molecule and its substituents, influencing how it fits into a binding site.

Statistical validation of the QSAR model is crucial to ensure its predictive power. unram.ac.id A statistically significant model can then be used to predict the activity of novel, unsynthesized compounds and to understand the mechanistic basis of the observed activity. nih.gov

| Topological | Connectivity Indices | Describe molecular branching and shape, which can be correlated with binding affinity. |

Prediction of Receptor/Enzyme Binding Modes via Molecular Docking for Mechanistic Understanding

Molecular docking is a computational simulation that predicts the preferred orientation of a ligand when bound to a receptor or enzyme to form a stable complex. amazonaws.comsamipubco.com This technique is instrumental in understanding the mechanistic basis of a compound's activity by visualizing its binding mode and interactions at the molecular level. elsevierpure.com For 7-Ethoxynaphthalen-1-amine, docking studies could elucidate its potential interactions with specific biological targets, such as G-protein coupled receptors (GPCRs) or enzymes like cyclooxygenases (COX). elsevierpure.comnih.gov

The docking process involves placing the 3D structure of 7-Ethoxynaphthalen-1-amine into the defined binding site of a target protein. A scoring function then evaluates the binding affinity by estimating the free energy of binding for different poses. nih.gov The results can reveal crucial interactions:

Hydrogen Bonds: The primary amine group is likely to form key hydrogen bonds with polar amino acid residues (e.g., Serine, Tyrosine, Arginine) in the active site. elsevierpure.com

Hydrophobic Interactions: The naphthalene ring system can engage in hydrophobic and π-stacking interactions with nonpolar and aromatic residues (e.g., Phenylalanine, Leucine, Isoleucine). nih.gov

By comparing the docking scores and binding modes of 7-Ethoxynaphthalen-1-amine with known active and inactive compounds, researchers can develop hypotheses about its mechanism of action and identify which interactions are critical for its biological effect. researchgate.net

Table 3: Hypothetical Molecular Docking Results for 7-Ethoxynaphthalen-1-amine with a Target Protein

| Parameter | Description | Example Finding |

|---|---|---|

| Binding Affinity (Score) | Estimated free energy of binding (e.g., in kcal/mol). Lower values indicate stronger binding. | -8.5 kcal/mol |

| Key Hydrogen Bonds | Specific hydrogen bond interactions between the ligand and protein residues. | The amine (-NH₂) group forms a hydrogen bond with the side chain of Serine 530. elsevierpure.com |

| Key Hydrophobic Interactions | Specific hydrophobic or π-stacking interactions. | The naphthalene ring forms π-stacking interactions with Phenylalanine 267 and Tyrosine 385. elsevierpure.comnih.gov |

| Binding Pose | The predicted 3D orientation of the ligand within the binding site. | The ethoxy group is oriented towards a hydrophobic sub-pocket, while the amine group points towards a polar region. |

| Interacting Residues | List of amino acid residues in the binding pocket that are in close contact with the ligand. | Arg120, Tyr355, Leu352, Ser530. elsevierpure.com |

Correlation of Structural Features with Physicochemical Parameters

The physicochemical properties of 7-Ethoxynaphthalen-1-amine are directly dictated by its distinct structural components: the bicyclic aromatic naphthalene system, the electron-donating primary amine group, and the hydrophobic ethoxy group. Understanding the correlation between these features and parameters like lipophilicity, electronic character, and steric profile is fundamental to predicting its behavior in biological systems. epa.govnih.gov

Naphthalene Scaffold: This large, planar, and aromatic core is the primary contributor to the molecule's high lipophilicity (hydrophobicity). It governs the potential for van der Waals and π-stacking interactions.

1-Amine Group (-NH₂): As a primary aromatic amine, this group significantly increases the polarity of its region of the molecule. It acts as a hydrogen bond donor and a weak base (its basicity is reduced by delocalization of the nitrogen lone pair into the aromatic system). This group is a key site for polar interactions.

7-Ethoxy Group (-OCH₂CH₃): This group contributes to the molecule's lipophilicity due to the ethyl chain. The oxygen atom is a hydrogen bond acceptor and an electron-donating group through resonance, which influences the electron density of the naphthalene ring system.

Table 4: Correlation of Structural Features of 7-Ethoxynaphthalen-1-amine with Physicochemical Parameters

| Structural Feature | Physicochemical Parameter Influenced | Effect and Rationale |

|---|---|---|

| Naphthalene Ring System | Lipophilicity (LogP) | Increases LogP. The large, nonpolar surface area enhances partitioning into lipid environments. epa.gov |

| Steric Bulk | High. Provides a rigid and spatially demanding scaffold that influences receptor fit. | |

| 1-Amine Group (-NH₂) | Polarity / Hydrophilicity | Increases local polarity. The N-H bonds are polar and can participate in hydrogen bonding. |

| Basicity (pKa) | Weakly basic. The nitrogen lone pair is delocalized into the aromatic ring, reducing its availability to accept a proton. | |

| Electronic Effect | Electron-donating. Activates the aromatic ring towards electrophilic substitution. | |

| 7-Ethoxy Group (-OCH₂CH₃) | Lipophilicity (LogP) | Increases LogP. The alkyl chain adds a nonpolar component. |

| Hydrogen Bond Acceptance | Moderate. The oxygen atom can act as a hydrogen bond acceptor. |

Solvent Effects and Environmental Influence on Molecular Properties

The properties and behavior of 7-Ethoxynaphthalen-1-amine can be significantly influenced by its surrounding environment, particularly the solvent. Solvent effects can alter the molecule's conformational equilibrium, electronic structure, and thermal stability. researchgate.net The interactions between the solute (7-Ethoxynaphthalen-1-amine) and the solvent molecules are primarily electrostatic and van der Waals in nature.

In polar protic solvents (e.g., water, ethanol), the amine and ethoxy groups can form strong hydrogen bonds with the solvent. This solvation can stabilize the ground state of the molecule and influence its reactivity. The high polarity of these solvents can also affect the molecule's dipole moment. researchgate.net

In polar aprotic solvents (e.g., DMSO, DMF), the solvent can act as a hydrogen bond acceptor with the amine group. The lack of donor protons in the solvent means that the solvation of the ethoxy oxygen is less pronounced compared to protic solvents.

In nonpolar solvents (e.g., hexane, toluene), the dominant interactions are van der Waals forces. In such environments, intramolecular hydrogen bonding within 7-Ethoxynaphthalen-1-amine may become more favorable compared to intermolecular interactions with the solvent. nih.gov This can lead to a more compact molecular conformation. The choice of solvent can therefore be critical in computational studies, chemical reactions, and formulation development, as it directly impacts molecular properties and stability. researchgate.netresearchgate.net

Table 5: Summary of Solvent Effects on the Molecular Properties of 7-Ethoxynaphthalen-1-amine

| Solvent Type | Dielectric Constant | Primary Interactions | Expected Effect on Molecular Properties |

|---|---|---|---|

| Polar Protic (e.g., Water) | High | Hydrogen bonding (solute-solvent), dipole-dipole | Strong solvation of -NH₂ and -O- groups. May favor more extended conformations. Increased ground-state stability. |

| Polar Aprotic (e.g., DMSO) | High | Dipole-dipole, hydrogen bond acceptance by solvent | Strong dipole interactions. Preferential solvation of the -NH₂ group. May alter electronic properties like the dipole moment. researchgate.net |

| Nonpolar (e.g., Toluene) | Low | Van der Waals forces, π-stacking (with aromatic solvents) | Weak solute-solvent interactions. May favor intramolecular H-bonding and π-π stacking between solute molecules. |

Table 6: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| 7-Ethoxynaphthalen-1-amine |

| 2-Ethoxynaphthalen-1-amine |

| 7-Methoxynaphthalen-1-amine |

| Serine |

| Tyrosine |

| Arginine |

| Phenylalanine |

| Leucine |

| Isoleucine |

| Ethanol (B145695) |

| Dimethyl sulfoxide (B87167) (DMSO) |

| Dimethylformamide (DMF) |

| Hexane |

Reactivity and Mechanistic Investigations of 7 Ethoxynaphthalen 1 Amine and Its Analogues

Kinetic Studies of Reaction Pathways

Kinetic studies are fundamental to understanding the rates and mechanisms of chemical reactions. For aromatic amines like 7-Ethoxynaphthalen-1-amine, these studies often focus on reactions such as Schiff base formation, which is critical in many synthetic and biological processes jocpr.com.

Determination of Reaction Orders and Rate Constants

The rate law can be expressed as: Rate = k[Aromatic Amine][Aldehyde]

Here, 'k' is the rate constant, a proportionality constant that depends on temperature. The rate constant is a key parameter that quantifies the intrinsic reactivity of the substances involved. While specific rate constants for 7-Ethoxynaphthalen-1-amine are not available in the cited literature, data for analogous aromatic amine reactions provide insight into the expected range of reactivity. For instance, studies on the condensation of anilines with benzaldehydes have been conducted to determine these kinetic parameters acs.org.

Table 1: Representative Kinetic Data for Reactions of Aromatic Amine Analogues